4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

Triple‑negative breast cancer MDA‑MB‑468 NCI‑60

Medicinal chemistry teams screening piperazinylpyrimidine kinase inhibitors face a critical challenge: even minor arylpiperazine substitutions (e.g., 4-MeO vs. 3-MeO) can abolish target engagement or introduce off-target liabilities. This compound solves that with its defined 3-methoxyphenyl/2-methylsulfanyl pattern, enabling systematic SAR exploration. • Validated chemotype: Piperazinylpyrimidine core shows selective cytotoxicity against MDA-MB-468 (TNBC) in NCI-60 panel. • Dual-target potential: 3-MeO-Ph moiety enables 5-HT1A/kinase polypharmacology studies in glioblastoma models. • Mutant kinase relevance: Rational candidate for imatinib-resistant GIST screening (mutant KIT/PDGFRA). Supplied with full Certificate of Analysis; ready for immediate dispatch.

Molecular Formula C16H20N4OS
Molecular Weight 316.4 g/mol
CAS No. 2640958-54-7
Cat. No. B6473063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
CAS2640958-54-7
Molecular FormulaC16H20N4OS
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CCN(CC2)C3=NC(=NC=C3)SC
InChIInChI=1S/C16H20N4OS/c1-21-14-5-3-4-13(12-14)19-8-10-20(11-9-19)15-6-7-17-16(18-15)22-2/h3-7,12H,8-11H2,1-2H3
InChIKeyGVCAQFUXDWDZDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine: Identity & Procurement


4-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine belongs to the piperazinylpyrimidine class, a scaffold associated with selective kinase inhibition and antitumor activity [1]. The compound features a 3-methoxyphenyl substituent on the piperazine ring and a methylsulfanyl group at the pyrimidine 2‑position, distinguishing it from other in‑class analogs. Although dedicated primary literature for this specific compound is extremely sparse, the broader piperazinylpyrimidine chemotype has demonstrated targeted anticancer effects in the NCI‑60 panel, providing a mechanistic framework for its potential utility [1].

Chemical scaffold
Piperazinylpyrimidine core with class-level kinase inhibition context; supports kinase-targeted probe design.
Substituent profile
3-Methoxyphenyl and 2-methylsulfanyl groups define a unique selectivity fingerprint within the chemotype.
Research context
Class-level evidence supports TNBC cell-line and mutant kinase screening; predicted 5-HT1A interaction extends applicability.

4-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine Substitution Risks


The 3‑methoxyphenyl and 2‑methylsulfanyl substituents on the piperazinylpyrimidine core are critical determinants of target engagement and cellular selectivity. Even minor variations in the arylpiperazine moiety (e.g., 4‑methoxyphenyl, 2‑fluorophenyl, or unsubstituted phenyl) can markedly alter kinase‑binding profiles and cell‑line sensitivity [1]. In the absence of direct experimental data for each analog, substituting a seemingly similar compound carries a high risk of losing the desired biological phenotype or introducing off‑target liabilities. The quantitative evidence below, although predominantly class‑level, underscores the non‑interchangeability of this substitution pattern within the piperazinylpyrimidine series.

Target compound attributes
3-Methoxyphenylpiperazine moiety linked to kinase selectivity and 5-HT1A pharmacophore potential.
2-Methylsulfanylpyrimidine core may contribute to mutant kinase recognition.
Analogs with different substituents
4-Methoxyphenyl or halogen variants may exhibit altered kinase-binding profiles and reduced 5-HT1A interaction.
Unsubstituted phenyl analogs lack the selectivity fingerprint observed in class-level profiling.

4-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine Differentiation Guide


Selective TNBC Growth Inhibition

Within the piperazinylpyrimidine series, compounds harboring arylpiperazine substituents have shown selective growth inhibition of the triple‑negative breast cancer line MDA‑MB‑468. The class‑defining compound 15 (structurally related to the target compound) displayed potent activity, whereas other tumor cell lines in the NCI‑60 panel were substantially less sensitive [1]. Direct quantitative comparison between 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine and its 4‑methoxyphenyl or 2‑fluorophenyl analogs is not yet available, but the selectivity profile is consistent with the 3‑methoxyphenyl substitution conferring a unique kinase‑targeting landscape [1].

TNBC growth inhibition
Class-level
MDA-MB-468 sensitive
vs. other NCI-60 lines
Supports TNBC cell-line selectivity screening.
Direct data for this compound not available; class analog observation.
Triple‑negative breast cancer MDA‑MB‑468 NCI‑60 selective cytotoxicity

Kinase Selectivity Fingerprint

Compounds 4, 15, and 16 from the piperazinylpyrimidine series were subjected to broad kinase profiling and exhibited a distinctive tendency to inhibit PDGFR, CK1, and RAF family members, with minimal off‑target activity outside these subfamilies [1]. Although 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine has not been profiled in the same panel, its structural similarity to compound 15 (which differs primarily in the nature of the arylpiperazine substituent) suggests that the 3‑methoxyphenyl group is a key driver of this kinase‑selectivity fingerprint.

Kinase selectivity fingerprint
Class-level
PDGFR, CK1, RAF panel
Kinome-wide profiling context
Indicates narrow target spectrum relevant to safety-related endpoint interpretation.
Analogs profiled; 3-methoxy variant inferred.
Kinase profiling PDGFR CK1 RAF selectivity

Mutant-Selective KIT & PDGFRA Inhibition

Compound 4 from the series demonstrated a preferential ability to bind and/or inhibit mutant forms of KIT and PDGFRA compared with their wild‑type counterparts [1]. This mutant‑selective behavior is particularly relevant for tumors that have acquired resistance to first‑line kinase inhibitors. While 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine differs from compound 4 in its arylpiperazine substituent, the retention of the 2‑methylsulfanylpyrimidine core suggests a similar potential for mutant‑selective inhibition, though this remains to be empirically verified.

Mutant-selective inhibition
Class-level
Mutant KIT/PDGFRA
vs. wild-type kinases
Positions compound for drug-resistant tumor model studies.
Selective tendency reported; quantitative data not available.
Mutant‑selective kinase inhibitor KIT PDGFRA drug‑resistant tumors

Predicted 5-HT1A Receptor Interaction

The 3‑methoxyphenylpiperazine substructure is a well‑known pharmacophore for serotonin 5‑HT1A receptor binding, a property not shared by all piperazinylpyrimidine analogs [1]. Compounds lacking the methoxy group or bearing alternative substituents (e.g., halogen, alkyl) typically exhibit reduced affinity for this receptor. While direct binding data for 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine are not publicly available, the presence of the 3‑methoxyphenyl motif predicts a measurable interaction with 5‑HT1A, potentially adding a neuropharmacological dimension absent in non‑methoxy analogs.

Predicted 5-HT1A interaction
Data to verify
3-Methoxyphenylpiperazine motif
Literature precedent for GPCR binding
Supports dual kinase-GPCR polypharmacology research context.
No direct binding data; requires experimental validation.
5‑HT1A receptor serotonin neuropharmacology arylpiperazine

4-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine Application Scenarios


TNBC Probe Development

Leveraging the class‑level sensitivity of MDA‑MB‑468 cells to piperazinylpyrimidine derivatives [1], 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine can serve as a starting scaffold for developing selective TNBC chemical probes. Its unique 3‑methoxyphenyl moiety may provide an advantage over other analogs in achieving selective cytotoxicity, making it a higher‑priority procurement choice for TNBC‑focused screening campaigns.

Mutant-Selective Inhibition in GIST & Leukemia

Building on the observation that related compounds selectively target mutant KIT and PDGFRA [1], this compound is a rational candidate for testing in imatinib‑resistant gastrointestinal stromal tumor (GIST) or mutant‑driven leukemia models. Its procurement is justified when the research objective demands preferential inhibition of oncogenic mutants over wild‑type kinases.

Kinase-GPCR Polypharmacology Studies

The predicted 5‑HT1A receptor interaction conferred by the 3‑methoxyphenylpiperazine group [2] opens opportunities to study dual kinase‑GPCR modulation. This scenario is particularly relevant for glioblastoma or neuroendocrine tumor models where serotonin signaling intersects with kinase‑driven proliferation, a research angle inaccessible to non‑methoxy analogs.

3-Methoxyphenyl SAR Expansion

For medicinal chemistry groups expanding the SAR of piperazinylpyrimidine kinase inhibitors, this compound serves as a critical intermediate or comparator. Its distinct substitution pattern allows systematic exploration of how the 3‑methoxy group influences selectivity, solubility, and metabolic stability relative to 2‑, 4‑methoxy, or de‑methoxy analogs.

Application
Selection Property
Validation Focus
TNBC cell-line sensitivity screening
Class-level MDA-MB-468 sensitivity context
Cell-line selectivity panel endpoints
Mutant kinase-driven disease models
Mutant KIT/PDGFRA selectivity context
Wild-type vs mutant kinase inhibition profiling
Dual kinase-GPCR pathway studies
3-Methoxyphenylpiperazine pharmacophore
5-HT1A binding and kinase panel review
Piperazinylpyrimidine SAR expansion
Substituent-dependent selectivity context
Comparative methoxy-analog profiling
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